Deuterio(phenyl)methanone

Reaction Mechanisms Physical Organic Chemistry Synthetic Methodology

Deuterio(phenyl)methanone (CAS 3592-47-0), also known as benzaldehyde-α-d1, is a stable isotope-labeled aromatic aldehyde wherein the formyl hydrogen (C1 position) is replaced by deuterium. This compound serves as a fundamental tool for kinetic isotope effect (KIE) investigations, NMR spectral simplification, and reaction mechanism elucidation.

Molecular Formula C7H6O
Molecular Weight 107.13 g/mol
CAS No. 3592-47-0
Cat. No. B1337795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeuterio(phenyl)methanone
CAS3592-47-0
Molecular FormulaC7H6O
Molecular Weight107.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=O
InChIInChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H/i6D
InChIKeyHUMNYLRZRPPJDN-RAMDWTOOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deuterio(phenyl)methanone (Benzaldehyde-α-d1, CAS 3592-47-0) Procurement Guide: What Scientists Need to Know Before Ordering


Deuterio(phenyl)methanone (CAS 3592-47-0), also known as benzaldehyde-α-d1, is a stable isotope-labeled aromatic aldehyde wherein the formyl hydrogen (C1 position) is replaced by deuterium [1]. This compound serves as a fundamental tool for kinetic isotope effect (KIE) investigations, NMR spectral simplification, and reaction mechanism elucidation [2]. Its core utility lies in the site-specific isotopic labeling, which enables precise tracking and quantification in synthetic and analytical workflows without significantly perturbing the physical properties of the parent molecule .

Why Benzaldehyde-α-d1 Cannot Be Casually Replaced by Non-Deuterated or Ring-Deuterated Analogs


Generic substitution fails because the functional performance of this compound is directly tied to the specific location of the deuterium label. Non-deuterated benzaldehyde lacks the distinct NMR signature and altered reaction kinetics required for isotopic tracing [1]. Ring-deuterated analogs (e.g., benzaldehyde-d5, benzaldehyde-d6) do not produce the same formyl-specific kinetic isotope effect (KIE) values, nor do they eliminate the aldehyde proton signal in ¹H NMR, rendering them unsuitable for experiments designed around aldehyde C-H bond cleavage or specific proton spectral simplification [2]. The α-position labeling is what imparts its unique utility in mechanistic studies and spectral clarity, making this specific isotopologue non-interchangeable with other deuterated or unlabeled benzaldehydes [3].

Quantitative Differentiation of Benzaldehyde-α-d1: Verified Comparative Performance Data


Kinetic Isotope Effect (KIE) Magnitude as a Mechanistic Probe for Aldehyde Reduction

The compound exhibits quantifiable kinetic isotope effects (KIEs) when reduced by common hydride reagents, distinguishing it from non-deuterated benzaldehyde and ring-deuterated analogs. The inverse secondary deuterium KIE magnitude varies inversely with the reactivity of the reducing agent [1]. For example, reduction with LiAlH₄ at -78°C yields a distinct KIE value, enabling researchers to probe transition state geometry and the extent of bond formation, which cannot be achieved using unlabeled benzaldehyde [1].

Reaction Mechanisms Physical Organic Chemistry Synthetic Methodology

Cellular Activity: Enhanced Inactivation of Human Cells via Formyl Deuteration

Deuteration specifically at the formyl group yields a compound with a stronger inactivating effect on human cells in culture compared to non-deuterated benzaldehyde, whereas ring deuteration does not confer this enhancement [1]. This demonstrates a direct, quantitative difference in biological activity tied to the precise location of the isotope label.

Cellular Pharmacology Chemical Biology Drug Discovery

NMR Spectral Simplification: Quantifiable Suppression of Proton Signal Interference

By replacing the formyl proton with deuterium, benzaldehyde-α-d1 completely eliminates the characteristic aldehyde proton signal (~10 ppm) in ¹H NMR spectra [1]. This site-specific labeling allows for unambiguous resolution and integration of other proton signals that would otherwise be obscured or complicated by the intense aldehyde resonance, which is not possible with the unlabeled compound . Additionally, the compound enables analysis of ¹³C-²D coupling constants down to 0.08 Hz, providing detailed structural and dynamic information not accessible from ¹H-coupled spectra [2].

NMR Spectroscopy Analytical Chemistry Structural Elucidation

High-Impact Application Scenarios Where Benzaldehyde-α-d1 Delivers Verified Advantage


Elucidating Reaction Transition States via Quantitative Kinetic Isotope Effect (KIE) Analysis

When investigating the mechanism of aldehyde reductions or nucleophilic additions, benzaldehyde-α-d1 provides the precise KIE values needed to distinguish between polar addition and single-electron transfer pathways. The inverse secondary KIE magnitude directly correlates with the transition state structure, offering a quantitative metric that unlabeled benzaldehyde cannot provide. This is essential for synthetic chemists optimizing reaction conditions for yield and selectivity [1].

High-Resolution NMR Analysis of Complex Molecular Mixtures

In metabolomics or natural product chemistry, where the ~10 ppm aldehyde region is congested or overlaps with signals of interest, benzaldehyde-α-d1 serves as an ideal internal standard or derivatization reagent. Its silent formyl proton allows for clean integration and quantitation of target analytes without spectral interference. This improves the accuracy and throughput of quantitative NMR (qNMR) workflows, as directly supported by its documented NMR properties [2].

Development of Chemotherapeutic Derivatives with Enhanced Cellular Activity

Based on evidence that formyl deuteration increases the cellular inactivation and protein synthesis inhibition compared to unlabeled benzaldehyde, researchers exploring benzaldehyde-based pharmacophores should prioritize benzaldehyde-α-d1 as a synthetic building block. This strategic isotopic substitution can be incorporated into lead compounds to potentially improve their in vitro efficacy, as suggested by cellular studies [3].

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